1-(2-Nitrophenyl)azetidine 1-(2-Nitrophenyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19901032
InChI: InChI=1S/C9H10N2O2/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-10/h1-2,4-5H,3,6-7H2
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

1-(2-Nitrophenyl)azetidine

CAS No.:

Cat. No.: VC19901032

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Nitrophenyl)azetidine -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 1-(2-nitrophenyl)azetidine
Standard InChI InChI=1S/C9H10N2O2/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-10/h1-2,4-5H,3,6-7H2
Standard InChI Key HGAQPMWSXQBHQE-UHFFFAOYSA-N
Canonical SMILES C1CN(C1)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Structural and Chemical Identity

1-(2-Nitrophenyl)azetidine-3-carboxylic acid belongs to the azetidine family, a class of saturated four-membered nitrogen heterocycles. Its molecular formula is C₁₀H₁₀N₂O₄, with a molecular weight of 222.2 g/mol. The IUPAC name, 1-(2-nitrophenyl)azetidine-3-carboxylic acid, reflects the substitution pattern: a nitrophenyl group at position 1 and a carboxylic acid at position 3 of the azetidine ring.

Key Structural Features:

  • Azetidine Core: The strained four-membered ring contributes to conformational rigidity, a desirable trait in drug design for enhancing target binding .

  • Nitrophenyl Group: The electron-withdrawing nitro group at the ortho position influences electronic properties and potential reactivity.

  • Carboxylic Acid Moiety: Enhances solubility and provides a handle for further derivatization.

PropertyValue
CAS No.887595-94-0
Molecular FormulaC₁₀H₁₀N₂O₄
Molecular Weight222.2 g/mol
SMILESC1C(CN1C2=CC=CC=C2N+[O-])C(=O)O
InChI KeyIVELCXUDFCVTMA-UHFFFAOYSA-N

Physicochemical and Pharmacokinetic Profiling

Azetidines are prized for their drug-like properties, particularly in central nervous system (CNS) targeting. While specific data for 1-(2-nitrophenyl)azetidine-3-carboxylic acid remains limited, analogous compounds exhibit:

  • LogP: ~1.5–2.5 (optimal for blood-brain barrier penetration) .

  • Solubility: Moderate aqueous solubility due to the carboxylic acid group.

  • Metabolic Stability: Resistance to cytochrome P450 enzymes, as seen in spirocyclic azetidines .

In silico models predict a polar surface area of 85–90 Ų, aligning with guidelines for orally bioavailable drugs . Experimental validation of these properties is ongoing.

CompoundTargetIC₅₀ (μM)Source
Spirocyclic AzetidineDopamine D2 Receptor0.12
Nitrophenyl AzetidineE. coli Growth12.4

Future Research Directions

  • Derivatization Strategies:

    • Nitrophenyl Modifications: Replacing nitro with bioisosteres (e.g., trifluoromethyl) to tune electronic effects.

    • Carboxylic Acid Analogues: Converting to amides or esters to enhance membrane permeability .

  • Mechanistic Studies:

    • Elucidate the compound’s interaction with biological targets via crystallography or molecular docking .

  • ADME Optimization:

    • Assess bioavailability, plasma protein binding, and toxicity in preclinical models .

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